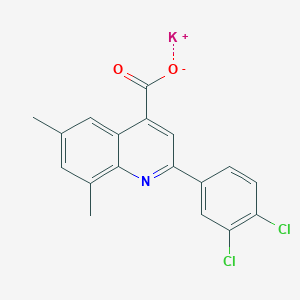
Potassium;2-(3,4-dichlorophenyl)-6,8-dimethylquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;2-(3,4-dichlorophenyl)-6,8-dimethylquinoline-4-carboxylate is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring substituted with dichlorophenyl and dimethyl groups, along with a carboxylate group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;2-(3,4-dichlorophenyl)-6,8-dimethylquinoline-4-carboxylate typically involves the reaction of 2-(3,4-dichlorophenyl)-6,8-dimethylquinoline-4-carboxylic acid with potassium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for the efficient production of large quantities of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium;2-(3,4-dichlorophenyl)-6,8-dimethylquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Potassium;2-(3,4-dichlorophenyl)-6,8-dimethylquinoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Potassium;2-(3,4-dichlorophenyl)-6,8-dimethylquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium 3,4-dichlorophenyltrifluoroborate: Similar in structure but contains a trifluoroborate group instead of a carboxylate group.
Potassium (2,4-dichlorophenyl)trifluoroborate: Another related compound with a trifluoroborate group.
Uniqueness
Potassium;2-(3,4-dichlorophenyl)-6,8-dimethylquinoline-4-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Propriétés
IUPAC Name |
potassium;2-(3,4-dichlorophenyl)-6,8-dimethylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2.K/c1-9-5-10(2)17-12(6-9)13(18(22)23)8-16(21-17)11-3-4-14(19)15(20)7-11;/h3-8H,1-2H3,(H,22,23);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQWWOXXBUNDGS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)[O-])C.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2KNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chloro-4-methylphenyl)-2-(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5222984.png)
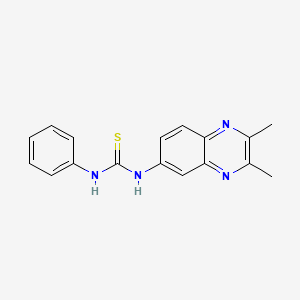
![1-(2,1,3-benzoxadiazol-5-yl)-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]methanamine](/img/structure/B5222996.png)
![N-(3-chlorophenyl)-N'-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}urea](/img/structure/B5223003.png)
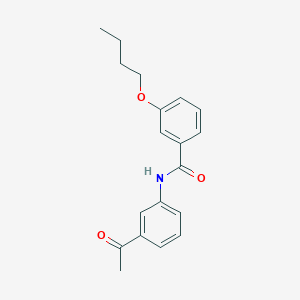
![2-[2-oxo-2-(1-pyrrolidinyl)ethyl]tetrahydro-1H-isoindole-1,3,5(2H,4H)-trione](/img/structure/B5223012.png)
![4-methyl-N-{4-methyl-5-[({[2-(4-methylphenoxy)ethyl]amino}carbonyl)amino]-1,3-thiazol-2-yl}benzenesulfonamide](/img/structure/B5223020.png)
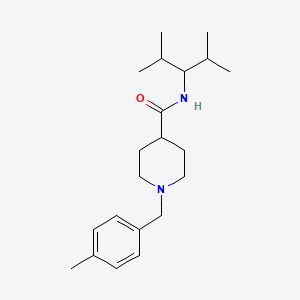
![2,2-diphenyl-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5223031.png)
![(1,3-benzodioxol-4-ylmethyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B5223032.png)
![N-cycloheptyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5223037.png)
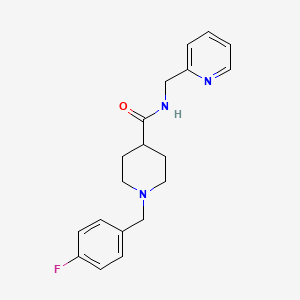
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[4-(methylthio)benzyl]-1,3-oxazole-4-carboxamide](/img/structure/B5223055.png)
![1-[2-[3-[4-(Trifluoromethyl)benzoyl]piperidine-1-carbonyl]phenyl]ethanone](/img/structure/B5223067.png)
